4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidine
Description
4-[3-(2-Chlorophenyl)-1H-pyrazol-5-yl]piperidine is a heterocyclic compound featuring a piperidine ring connected to a pyrazole moiety substituted with a 2-chlorophenyl group. Piperidine-pyrazole hybrids are pharmacologically significant due to their ability to modulate biological targets, such as enzymes or receptors, through aromatic and hydrogen-bonding interactions .
Properties
Molecular Formula |
C14H16ClN3 |
|---|---|
Molecular Weight |
261.75 g/mol |
IUPAC Name |
4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidine |
InChI |
InChI=1S/C14H16ClN3/c15-12-4-2-1-3-11(12)14-9-13(17-18-14)10-5-7-16-8-6-10/h1-4,9-10,16H,5-8H2,(H,17,18) |
InChI Key |
MTOWDIPETKKROJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC(=NN2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazole Core with 2-Chlorophenyl Substitution
The initial step in synthesizing 4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidine involves constructing the pyrazole ring bearing the 2-chlorophenyl substituent at the 3-position.
Methodology:
Refluxing 3-methyl-1H-pyrazol-5(4H)-one with 2-chlorobenzaldehyde in ethanol or dioxane in the presence of catalytic amounts of piperidine leads to the formation of 4-(2-chlorobenzylidene)-3-methyl-1H-pyrazol-5(4H)-one (a Shift’s base intermediate). This condensation reaction proceeds typically over 4–6 hours under reflux conditions.Reaction conditions and yield:
- Solvent: Ethanol or dioxane
- Catalyst: Piperidine (few drops)
- Temperature: Reflux (~78 °C for ethanol)
- Reaction time: 4–6 hours
- Yield: Approximately 67% for the 2-chlorophenyl derivative
- Melting point: 190 °C
- Characterization: IR (NH at 3235 cm⁻¹, C=O at 1725 cm⁻¹), ¹H NMR, and MS data confirm the structure.
| Step | Reagents | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 3-methyl-1H-pyrazol-5(4H)-one + 2-chlorobenzaldehyde | Reflux in ethanol, piperidine catalyst, 4–6 h | 4-(2-chlorobenzylidene)-3-methyl-1H-pyrazol-5(4H)-one | 67 | Intermediate for further steps |
Formation of 4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidine
Data Tables Summarizing Key Preparation Parameters
| Parameter | Method 1: Condensation with 2-chlorobenzaldehyde | Method 2: Piperidine incorporation via nucleophilic substitution | Method 3: One-flask synthesis with PBr₃ |
|---|---|---|---|
| Starting materials | 3-methyl-1H-pyrazol-5(4H)-one, 2-chlorobenzaldehyde | Halogenated pyrazole derivative, piperidine | 5-aminopyrazoles, N,N-substituted amides |
| Catalyst/Promoter | Piperidine (catalytic) | Base (e.g., NaH, K₂CO₃) | PBr₃ |
| Solvent | Ethanol or dioxane | Polar aprotic solvents (e.g., DMF, DMSO) | Various amides (DMF, DEF, etc.) |
| Temperature | Reflux (~78 °C) | Room temperature to reflux | 50–60 °C |
| Reaction time | 4–6 hours | Variable (hours) | 1–2 hours |
| Yield | ~67% | Variable (55–85% reported for related piperidines) | Moderate to good |
| Product isolation | Filtration, recrystallization | Extraction, chromatography | Work-up with amine addition |
Research Discoveries and Mechanistic Insights
The condensation of pyrazolones with aromatic aldehydes under basic catalysis leads to the formation of arylidene-pyrazolones, which are key intermediates for further functionalization.
Piperidine acts both as a catalyst in the initial condensation and as a nucleophile in substitution reactions to form the piperidine ring or append it to the pyrazole core.
Organometallic chemistry offers advanced routes to synthesize substituted piperidines with high enantiomeric purity, which could be applied to pyrazole-piperidine hybrids.
One-pot synthesis methods using PBr₃ and amides provide efficient access to pyrazolo derivatives, minimizing purification steps and improving yields.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products .
Scientific Research Applications
4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table compares key structural and physicochemical parameters of 4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidine and its analogs:
Key Observations:
- Heterocyclic Core : Replacing pyrazole with triazole (as in ) increases hydrogen-bonding capacity, which could enhance target engagement.
- Substituent Effects : The trifluoromethyl group () significantly elevates lipophilicity (logP ~2.5), favoring blood-brain barrier penetration, whereas the furyl group () introduces polarity.
Biological Activity
4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidine is a compound belonging to the class of phenylpyrazoles. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structure of this compound features a piperidine ring substituted with a pyrazole moiety, which is known for its diverse biological functions.
- IUPAC Name : 4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidine
- Molecular Formula : C14H16ClN3
- Molecular Weight : 261.75 g/mol
- CAS Number : Not available
Biological Activity Overview
The biological activity of 4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidine has been investigated in various studies, revealing its potential as an antimicrobial agent, an androgen receptor modulator, and a candidate for cancer treatment.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, several pyrazole derivatives showed inhibition zones against various pathogens, indicating their effectiveness as antimicrobial agents. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, showcasing their potency against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
Androgen Receptor Modulation
4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidine has been identified as a selective androgen receptor modulator (SARM). SARMs are compounds that can selectively stimulate or inhibit androgen receptors in different tissues. This compound demonstrated high affinity and strong antagonistic activity in androgen receptor overexpressing cells, making it a potential candidate for treating conditions like prostate cancer .
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against Staphylococcus aureus; MIC values: 0.22 - 0.25 μg/mL |
| Androgen Receptor Modulation | High affinity; potential for prostate cancer treatment |
| Cytotoxicity | Exhibited minimal toxicity in Ames test; non-carcinogenic potential |
Case Studies
- Antimicrobial Evaluation : In vitro studies on pyrazole derivatives, including 4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidine, revealed significant antimicrobial activity against clinical isolates. The study involved assessing the MIC and minimum bactericidal concentration (MBC) of the compound, confirming its efficacy against resistant strains .
- Androgen Receptor Antagonism : A study focused on the role of this compound as an androgen receptor antagonist showed that it effectively inhibited the proliferation of prostatic cancer cell lines. The compound's selectivity for androgen receptors suggests its potential use in targeted therapies for hormone-dependent cancers .
Q & A
Q. How are heterogeneous catalytic systems evaluated for improving sustainability in the compound’s synthesis?
- Methodological Answer :
- Catalyst screening : Test immobilized metal catalysts (e.g., Ni-Al₂O₃) for Suzuki-Miyaura coupling steps, analyzing turnover frequency (TOF) via ICP-OES .
- Life-cycle assessment (LCA) : Compare E-factors of traditional vs. green solvent systems (e.g., cyclopentyl methyl ether) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
